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(1,3-Dimethylcyclobutyl)methanamine

Cat. No.: B13617459
M. Wt: 113.20 g/mol
InChI Key: RFDRMEPBOMJDMJ-UHFFFAOYSA-N
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Description

(1,3-Dimethylcyclobutyl)methanamine is a chemical compound with the molecular formula C7H15N and a molecular weight of 113.20 g/mol . It is also known by synonyms such as 3,3-dimethyl-cyclobutylmethylamine and 3,3-Dimethylcyclobutanemethanamine . As a cyclobutane derivative, this amine is a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a sterically constrained ring system, makes it a compound of interest for developing novel molecular scaffolds and probing structure-activity relationships. Researchers utilize this and similar aliphatic amines in various applications, including the synthesis of more complex molecules for pharmaceutical discovery and the development of materials science. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B13617459 (1,3-Dimethylcyclobutyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1,3-dimethylcyclobutyl)methanamine

InChI

InChI=1S/C7H15N/c1-6-3-7(2,4-6)5-8/h6H,3-5,8H2,1-2H3

InChI Key

RFDRMEPBOMJDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C)CN

Origin of Product

United States

Nomenclature and Structural Representation of 1,3 Dimethylcyclobutyl Methanamine

The systematic naming of organic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a universal and unambiguous language for chemists. For the compound , the name "(1,3-Dimethylcyclobutyl)methanamine" provides a clear description of its molecular structure.

The parent structure is a cyclobutane (B1203170) ring, a four-membered cycloalkane. This ring is substituted with two methyl (-CH₃) groups at the first and third carbon atoms, indicated by the "1,3-Dimethyl" prefix. A methanamine group (-CH₂NH₂) is attached to the same cyclobutane ring. The parentheses around "1,3-Dimethylcyclobutyl" indicate that this entire group is a substituent attached to the methanamine core.

The structure of this compound can exist as different stereoisomers, namely cis and trans isomers. In the cis isomer, the two methyl groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. The puckered nature of the cyclobutane ring further influences the spatial arrangement of the substituents.

Table 1: Structural and Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
General Class Cyclic amine
Key Functional Groups Cyclobutane ring, Primary amine

Contextualization Within Cycloalkane Chemistry and Amines

The chemical character of (1,3-Dimethylcyclobutyl)methanamine is a composite of its two primary components: the cyclobutane (B1203170) ring and the primary amine group.

Amine Chemistry: The methanamine group classifies this compound as a primary amine. Primary amines are characterized by the presence of a nitrogen atom bonded to two hydrogen atoms and one alkyl group. ru.nl The lone pair of electrons on the nitrogen atom makes primary amines basic and nucleophilic. wikipedia.org This allows them to participate in a wide array of chemical reactions, such as salt formation with acids, acylation, alkylation, and the formation of imines. The primary amine group is a crucial building block in the synthesis of many pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov

The combination of the strained cyclobutane ring and the reactive primary amine group in this compound suggests a molecule with a rich and varied chemical profile, potentially serving as a valuable intermediate in organic synthesis.

Overview of Research Trajectories for Small Ring Systems in Organic Synthesis

Precursor-Based Synthesis Routes

The most direct synthetic pathways to this compound rely on the functional group manipulation of readily accessible precursors, primarily derivatives of 1,3-dimethylcyclobutanecarboxylic acid.

Synthesis from Corresponding Carboxylic Acid Derivatives

The cornerstone of precursor-based synthesis is the availability of 1,3-dimethylcyclobutanecarboxylic acid. This starting material can be procured from commercial suppliers or synthesized through various methods, including the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org A scalable synthesis has been developed for a similar cis-1,3-disubstituted cyclobutane carboxylic acid, which involves the Knoevenagel condensation of a ketone with Meldrum's acid, followed by a diastereoselective reduction using sodium borohydride (B1222165). acs.org This approach offers a reliable method for obtaining the cis-isomer of the carboxylic acid precursor, which is crucial for controlling the final stereochemistry of the target amine.

Once the carboxylic acid is obtained, it can be converted to the corresponding methanamine through a two-step sequence involving the formation of an amide followed by its reduction.

Preparation via Amide Reduction

The reduction of amides to amines is a fundamental and widely used transformation in organic synthesis. google.com In the context of synthesizing this compound, the corresponding carboxamide, 1,3-dimethylcyclobutanecarboxamide, serves as a key intermediate. This amide can be readily prepared from 1,3-dimethylcyclobutanecarboxylic acid using standard amidation procedures, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia.

The subsequent reduction of the amide to the primary amine is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. google.comnist.gov The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nist.gov The carbonyl group of the amide is completely reduced to a methylene (B1212753) group, yielding the desired this compound. While highly efficient, LiAlH₄ is a potent and pyrophoric reagent that requires careful handling in an inert atmosphere. google.com

Alternative, milder reducing agents have been developed, although their efficacy can be substrate-dependent. For instance, borane-tetrahydrofuran (B86392) complex (B₂H₆/THF) can also reduce amides to amines.

Reaction Step Reagents and Conditions Product Key Considerations
Amide Formation1,3-dimethylcyclobutanecarboxylic acid, SOCl₂, NH₄OH or DCC, NH₃1,3-dimethylcyclobutanecarboxamideStandard amidation protocols are effective.
Amide Reduction1,3-dimethylcyclobutanecarboxamide, LiAlH₄, THFThis compoundRequires anhydrous conditions and careful handling of LiAlH₄. google.comnist.gov

Conversion of Related Cyclic Compounds

The synthesis of substituted cyclobutanes can also be achieved through the ring contraction of larger, more readily available cyclic systems. One such advanced strategy involves the stereoselective contraction of substituted pyrrolidines. rsc.orgchemrxiv.org This method, while not a direct route to this compound, illustrates a powerful approach for constructing highly substituted cyclobutane cores. The process typically involves the generation of a reactive intermediate from the pyrrolidine, which then undergoes a rearrangement to form the cyclobutane ring with a high degree of stereocontrol. rsc.orgchemrxiv.org This approach could theoretically be adapted to produce a cyclobutane precursor that can be further elaborated to the target amine.

Stereoselective and Regioselective Synthesis Approaches

The synthesis of this compound presents significant stereochemical and regiochemical challenges due to the presence of two stereocenters on the cyclobutane ring.

Control of Cyclobutane Ring Stereochemistry

Achieving the desired stereochemistry, particularly the cis or trans relationship between the two methyl groups and the aminomethyl group, is a critical aspect of the synthesis. The stereochemistry of the final product is often dictated by the stereochemistry of the cyclobutane precursor.

A key strategy for establishing cis-1,3-disubstitution is through the diastereoselective reduction of a planar or near-planar precursor. As mentioned previously, the reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride has been shown to produce a cis-1,3-disubstituted cyclobutane carboxylic acid with high diastereoselectivity. acs.org The stereochemical outcome is rationalized by the hydride attacking the less hindered face of the double bond, leading to the formation of the cis product.

Another approach involves the functionalization of bicyclo[1.1.0]butanes (BCBs), which can lead to the formation of cis-1,3-disubstituted cyclobutanes. The cycloaddition of BCBs with reagents like triazolinediones or nitrosoarenes, followed by cleavage of the newly formed bonds, can yield cyclobutane derivatives with defined cis stereochemistry. rsc.org

Method Precursor Key Reagent/Reaction Stereochemical Outcome Reference
Diastereoselective ReductionCyclobutylidene Meldrum's acidNaBH₄Predominantly cis acs.org
Bicyclo[1.1.0]butane FunctionalizationBicyclo[1.1.0]butaneCycloaddition/Cleavagecis-1,3-disubstitution rsc.org
Pyrrolidine Ring ContractionSubstituted PyrrolidineIodonitrene ChemistryStereospecific rsc.orgchemrxiv.org

Regiochemical Considerations in Ring Formation

The regioselective synthesis of 1,3-disubstituted cyclobutanes, as opposed to 1,2-disubstituted isomers, is another significant challenge. [2+2] cycloaddition reactions are a powerful tool for constructing cyclobutane rings, but controlling the regioselectivity can be difficult. nih.govlibretexts.org

The outcome of a [2+2] cycloaddition is often governed by the electronic and steric properties of the reacting alkenes. nih.gov For instance, the photocatalyzed [2+2] cycloaddition of two different alkenes can lead to a mixture of head-to-head and head-to-tail regioisomers. However, recent advances using quantum dots as photocatalysts have demonstrated the ability to tune the regioselectivity of these reactions, offering a potential avenue for the controlled synthesis of 1,3-disubstituted patterns. nih.gov

Thermal [2+2] cycloadditions of ketenes with alkenes can also be employed, with the regiochemistry being dictated by the electronic properties of the reactants. libretexts.org The highly electron-poor carbonyl carbon of the ketene (B1206846) typically reacts with the most electron-rich atom of the alkene. libretexts.org

Another strategy involves the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes, which can selectively produce 1,3-disubstituted cyclobutanes. researchgate.net

Catalytic Approaches in the Synthesis of Cyclobutane Derivatives

The construction of the strained cyclobutane core and the introduction of specific functionalities are often facilitated by catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. Both metal-based and organic catalysts have proven instrumental in forging the four-membered ring and its appendages.

Metal-Catalyzed Reactions for Ring Construction or Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and cyclobutanes are no exception. researchgate.net These methods can be broadly categorized into those that construct the cyclobutane ring itself and those that functionalize a pre-existing cyclobutane scaffold.

One of the most powerful tools for cyclobutane ring construction is the metal-catalyzed [2+2] cycloaddition. capes.gov.bracs.org These reactions involve the coupling of two alkene components to form the four-membered ring. Various transition metals, including iron, cobalt, and copper, have been shown to catalyze such transformations. acs.org For instance, cobalt-catalyzed [2+2] cycloadditions of allenes with cyclobutenes have been reported to produce highly substituted cyclobutane scaffolds with excellent chemo- and regioselectivity. researchgate.net The choice of metal and ligand is crucial in controlling the stereochemical outcome of the reaction, which is a key consideration for a molecule like this compound with two stereocenters.

Another significant strategy involves the C–H functionalization of a pre-existing cyclobutane ring. rsc.org This approach allows for the direct introduction of substituents onto the carbocyclic core, bypassing the need for pre-functionalized starting materials. Palladium catalysis has been particularly successful in this area. For example, the palladium-catalyzed arylation of cyclobutane C–H bonds has been demonstrated, showcasing the potential to introduce aryl groups that could be further elaborated to the desired methanamine moiety. acs.org Copper-catalyzed radical cascade reactions have also emerged as a method to directly functionalize simple cyclobutanes, leading to highly functionalized cyclobutene (B1205218) derivatives which can be subsequently reduced. rsc.org

The following table summarizes representative metal-catalyzed reactions applicable to the synthesis of substituted cyclobutanes, which could be adapted for the synthesis of the this compound core.

Catalyst SystemReaction TypeSubstratesKey Features
Cobalt/Chiral Ligand[2+2] CycloadditionAllenes + CyclobutenesHigh chemo- and regioselectivity, enantioselective. researchgate.netacs.org
Palladium/LigandC-H ArylationCyclobutane + Aryl HalidesDirect functionalization of the cyclobutane ring. acs.org
Copper/OxidantRadical CascadeSimple CyclobutanesForms highly functionalized cyclobutenes. rsc.org
Silver(I)[2+2] CycloadditionPropargyl Carbonates + PyrazoleRegio- and stereoselective formation of fully substituted cyclobutanes. researchgate.net
Iridium/Photosensitizer[2+2] PhotocycloadditionCinnamyl Alcohols + Allyl AcetatesEnantioselective synthesis of bicyclic systems containing cyclobutanes. chemistryviews.org

Organocatalysis and Biocatalysis in Cyclobutane Synthesis

In addition to metal-based systems, organocatalysis and biocatalysis have gained prominence as powerful strategies for the asymmetric synthesis of cyclobutane derivatives. researchgate.net These methods often offer complementary reactivity and selectivity to metal-catalyzed processes and are attractive due to their typically lower toxicity and milder reaction conditions.

Organocatalytic [2+2] cycloadditions, for instance, can be promoted by chiral amines or phosphoric acids. rsc.org A notable example is the organocatalytic vinylogous Friedel–Crafts alkylation-initiated formal [2+2] cycloaddition, which provides access to pyrrole-functionalized cyclobutanes with excellent control over stereochemistry. rsc.org The resulting functional groups can serve as handles for further transformation into the methanamine group of the target molecule.

Biocatalysis, often in the form of chemoenzymatic synthesis, leverages the high selectivity of enzymes to achieve specific transformations. researchgate.net While direct enzymatic synthesis of the this compound core is not widely reported, enzymes could be employed for the stereoselective reduction of a ketone precursor to the corresponding alcohol, or for the resolution of a racemic mixture of intermediates. Such a chemoenzymatic approach could be integrated into a multi-step synthesis to ensure the correct stereochemical configuration of the final product.

The table below highlights examples of organocatalytic and biocatalytic approaches relevant to cyclobutane synthesis.

Catalysis TypeCatalyst/EnzymeReaction TypeKey Features
OrganocatalysisChiral Phosphoric Acid[2+2] CycloadditionEnantioselective synthesis of functionalized cyclobutanes. rsc.org
ChemoenzymaticNot specifiedDesymmetrization/ResolutionPotential for high stereoselectivity in creating chiral building blocks. researchgate.net

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. For the synthesis of this compound, several key factors would need careful consideration during scale-up.

One of the primary concerns is the management of reaction exotherms, particularly in highly energetic reactions like some cycloadditions. The use of flow chemistry, where reagents are continuously mixed and reacted in a small, well-controlled environment, can mitigate this risk by providing superior heat and mass transfer compared to traditional batch reactors. researchgate.net An electrochemical flow process has been successfully employed for the gram-scale synthesis of a cyclobutane intermediate, demonstrating the feasibility of this technology for four-membered ring construction. researchgate.net

The choice of reagents and catalysts also becomes more critical at a larger scale. Expensive or toxic reagents that are acceptable for small-scale synthesis may become impractical or hazardous on a larger scale. Therefore, identifying cost-effective and environmentally benign catalysts and starting materials is crucial. researchgate.net For instance, replacing a noble metal catalyst with an earth-abundant alternative or developing a recyclable catalytic system can significantly improve the sustainability and economic viability of the synthesis.

Purification of the final product and intermediates is another significant hurdle in scale-up. Chromatographic methods that are convenient in the lab can be cumbersome and expensive for large quantities. Crystallization, distillation, or extraction are often preferred purification techniques at scale. The development of a synthetic route that yields a crystalline product or a product that can be easily purified by non-chromatographic methods is highly advantageous. researchgate.net

Finally, ensuring consistent product quality and yield is paramount. This requires robust process control, including careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The development of analytical methods to track the progress of the reaction and the purity of the product is essential for process optimization and quality assurance. A gram-scale synthesis of an enantioenriched cyclobutane derivative has been reported to proceed with good yield, highlighting that with careful planning, laboratory-scale successes can be translated to larger scales. chemistryviews.org

Reactions at the Amine Functional Group

The primary amine functionality is a versatile handle for a wide range of derivatization reactions, owing to the lone pair of electrons on the nitrogen atom which renders it nucleophilic. nih.gov

Acylation and Alkylation Reactions

Acylation: The primary amine of this compound is expected to readily undergo acylation reactions with various acylating agents such as acid chlorides and anhydrides. nih.govresearchgate.net This nucleophilic addition-elimination reaction leads to the formation of corresponding N-substituted amides. khanacademy.org The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. nih.gov For instance, the reaction with ethanoyl chloride would yield N-((1,3-dimethylcyclobutyl)methyl)acetamide. khanacademy.org While specific studies on this compound are not prevalent, the general principles of amine acylation are well-established and highly applicable. researchgate.net

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. However, direct alkylation of primary amines with alkyl halides often suffers from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the product secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-N-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are generally preferred. masterorganicchemistry.com For example, cesium carbonate has been shown to promote selective mono-N-alkylation of primary aromatic amines with various alkyl halides. researchgate.net Exhaustive methylation, using an excess of a reactive methylating agent like methyl iodide, can be used to synthesize the corresponding quaternary ammonium salt. masterorganicchemistry.com

Formation of Amides and Sulfonamides

Amides: As discussed under acylation, amide bond formation is a fundamental transformation for this amine. researchgate.net The reaction of this compound with a carboxylic acid, typically activated with a coupling reagent, or with an acid chloride or anhydride (B1165640), results in the formation of a stable amide linkage. nih.govnih.gov These reactions are central to the construction of more complex molecules. nih.gov

Sulfonamides: In a similar fashion to acylation, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form sulfonamides. researchgate.netbyjus.com This reaction is a common method for protecting amines or for introducing the sulfonamide functional group, which is a key component in many pharmaceutical compounds. researchgate.net The synthesis of N-sulfonylformamidines from sulfonamides has also been reported, indicating a potential further transformation pathway. nih.gov

Table 1: Examples of Acylation and Sulfonylation Products

Reactant Reagent Product Name
This compound Acetyl Chloride N-((1,3-Dimethylcyclobutyl)methyl)acetamide
This compound Benzoyl Chloride N-((1,3-Dimethylcyclobutyl)methyl)benzamide
This compound Methanesulfonyl Chloride N-((1,3-Dimethylcyclobutyl)methyl)methanesulfonamide
This compound p-Toluenesulfonyl Chloride N-((1,3-Dimethylcyclobutyl)methyl)-4-methylbenzenesulfonamide

Transformations to Other Nitrogen-Containing Functional Groups

The primary amine of this compound can be converted into a variety of other nitrogen-containing functional groups. A key transformation is its reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. nih.gov This process is known as diazotization. nih.gov While aliphatic diazonium salts are generally unstable, they serve as important intermediates. nih.gov The resulting (1,3-dimethylcyclobutyl)methyl diazonium ion is highly prone to elimination of nitrogen gas (N₂), a very good leaving group, to generate a primary carbocation. This carbocation is a focal point for subsequent rearrangement and substitution reactions, which are discussed in the context of the cyclobutyl ring's reactivity.

Other potential transformations include the conversion to isocyanates or isothiocyanates through reaction with phosgene (B1210022) or thiophosgene (B130339) derivatives, respectively. The Curtius rearrangement of an intermediate acyl azide, formed from the corresponding carboxylic acid, could also be envisioned as a route to the amine, suggesting that the reverse reaction to an isocyanate is a plausible transformation under specific conditions. chemistrysteps.com

Modifications of the Cyclobutyl Ring System

The cyclobutane ring is characterized by significant ring strain, which influences its chemical reactivity, often favoring reactions that lead to less strained systems. youtube.comnih.gov

Functionalization at Unsubstituted Positions

Direct functionalization of the C-H bonds at the unsubstituted positions of the cyclobutane ring is a challenging but increasingly feasible area of research. chemistrysteps.comacs.org These methods often rely on catalyst control to direct the reaction to a specific site. acs.org Rhodium-catalyzed C-H insertion reactions using diazo compounds have shown promise for the functionalization of cyclobutane rings. acs.org By selecting the appropriate rhodium catalyst, it is possible to control the site of functionalization, for example, at the C1 or C3 position of an arylcyclobutane. acs.org

Another strategy involves the use of a directing group on the substrate to guide a metal catalyst to a specific C-H bond. chemistrysteps.comchemrxiv.org While the aminomethyl group itself can act as a directing group, its effectiveness for functionalizing the C-H bonds of the cyclobutane ring in this compound would depend on the specific reaction conditions and catalyst system employed. Research has shown successful C-H arylation of cyclobutane derivatives using palladium catalysis with the aid of directing groups like a picolinamide. chemrxiv.orgwikipedia.org

Exploration of Ring-Opening and Rearrangement Pathways

The high ring strain of the cyclobutane system makes it susceptible to ring-opening and rearrangement reactions, particularly when a carbocation is formed adjacent to the ring. youtube.comwizeprep.com As mentioned, diazotization of this compound leads to the formation of a (1,3-dimethylcyclobutyl)methyl carbocation. This primary carbocation is highly unstable and prone to rapid rearrangement. libretexts.orgyoutube.com

A likely pathway is a Tiffeneau-Demjanov type rearrangement, where a C-C bond of the cyclobutane ring migrates to the adjacent carbocationic center. youtube.comwizeprep.com This concerted process results in a ring expansion, converting the four-membered cyclobutane ring into a more stable five-membered cyclopentane (B165970) ring. youtube.comnih.gov This rearrangement is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation. youtube.com The resulting cyclopentyl carbocation can then be trapped by a nucleophile present in the reaction medium (e.g., water or a halide ion) to yield a variety of substituted cyclopentane products. The exact nature of the products would depend on which of the non-equivalent cyclobutane C-C bonds migrates.

Table 2: Potential Rearrangement Products from Diazotization

Intermediate Rearrangement Type Potential Product Class
(1,3-Dimethylcyclobutyl)methyl carbocation Ring Expansion (Alkyl Shift) Substituted Cyclopentanols (in H₂O)
(1,3-Dimethylcyclobutyl)methyl carbocation Ring Expansion (Alkyl Shift) Substituted Cyclopentyl Halides (in HX)
(1,3-Dimethylcyclobutyl)methyl carbocation Hydride Shift / Alkyl Shift Rearranged Alkenes (via Elimination)

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

Searches for the utilization of this compound as a foundational component in advanced synthetic chemistry have yielded no specific results. The following sub-topics, which were the focus of the inquiry, remain unaddressed in accessible scientific literature.

Incorporation into Polycyclic Systems

There is no available research detailing the use of this compound as a building block for the construction of polycyclic systems. Methodologies for its integration into fused, bridged, or spirocyclic frameworks have not been reported.

Role as a Chiral Building Block in Asymmetric Synthesis

Information on the resolution of this compound into its respective enantiomers and their subsequent application as chiral auxiliaries or synthons in asymmetric synthesis is absent from scientific publications. The potential stereoisomers of the compound, cis and trans, further complicate any theoretical application without empirical data.

Advanced Spectroscopic and Analytical Techniques for Research Characterization of 1,3 Dimethylcyclobutyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would be instrumental in determining the arrangement of hydrogen atoms within the (1,3-Dimethylcyclobutyl)methanamine molecule. Analysis of chemical shifts would reveal the electronic environment of each proton, while the integration of signals would correspond to the number of protons in a given environment. Spin-spin coupling patterns would elucidate the connectivity between neighboring protons, helping to establish the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring. For instance, the coupling constants between the methine protons and the methylene (B1212753) protons on the ring would differ for cis and trans isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy would provide a map of the carbon framework of this compound. The number of distinct signals would indicate the number of unique carbon environments, which is influenced by the molecule's symmetry. The chemical shifts would differentiate between the methyl, methylene, methine, and quaternary carbons. For example, the carbons of the two methyl groups might be chemically equivalent or non-equivalent depending on the stereochemistry of the cyclobutane ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity of the proton network within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. epfl.chlibretexts.org This is a crucial step in assigning the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart. libretexts.orgyoutube.com This technique is particularly valuable for identifying quaternary carbons (which have no attached protons) and for piecing together the different fragments of the molecule. youtube.com

Dynamic NMR Studies (if applicable for conformational analysis)

Dynamic NMR studies could provide insights into conformational changes in the this compound molecule, such as ring puckering of the cyclobutane ring. By analyzing changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers for these conformational interchanges. However, the applicability of this technique would depend on the specific conformational dynamics of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass allows for the calculation of the elemental formula, confirming the compound's identity. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization. This technique is widely used in the analysis of various organic molecules. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of organic compounds. When subjected to ionization, typically through electron impact (EI), the this compound molecule (molecular weight: 113.20 g/mol ) will form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 113. Subsequent fragmentation of this ion provides a unique fingerprint that confirms the compound's structure.

The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For primary amines like this compound, several characteristic fragmentation pathways are anticipated:

Alpha (α)-Cleavage: The most prominent fragmentation pathway for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of the dimethylcyclobutyl radical and the formation of a highly stable, resonance-stabilized [CH₂NH₂]⁺ ion. The appearance of a strong peak at m/z 30 is a hallmark of primary amines containing a methylene bridge to the main structure. docbrown.infodocbrown.info

Loss of the Amino Group: Cleavage of the C-N bond can lead to the loss of the aminomethyl radical (•CH₂NH₂) to produce a dimethylcyclobutyl cation ([C₆H₁₁]⁺) at m/z 83.

Ring Fragmentation: The cyclobutane ring can undergo fragmentation, leading to the loss of neutral molecules or radicals. For instance, the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would yield a fragment at m/z 98. nih.gov Further fragmentation could involve the loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) through more complex ring-opening and rearrangement mechanisms.

Hydrogen Loss: The loss of a single hydrogen atom from the molecular ion can produce an [M-1]⁺ peak at m/z 112. docbrown.info

These fragmentation pathways, summarized in the table below, allow for the unambiguous structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound A detailed table with interactive features.

m/z Value Proposed Fragment Ion Fragmentation Pathway Significance
113 [C₇H₁₅N]⁺• Molecular Ion Confirms molecular weight.
112 [C₇H₁₄N]⁺ Loss of H• from the molecular ion. Common M-1 peak.
98 [C₆H₁₂N]⁺ Loss of •CH₃ from the molecular ion. Indicates presence of a methyl group.
83 [C₆H₁₁]⁺ Loss of •CH₂NH₂ from the molecular ion. Corresponds to the dimethylcyclobutyl moiety.

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

For the analysis of complex mixtures and the definitive assessment of purity, mass spectrometry is frequently coupled with chromatographic separation techniques. uomustansiriyah.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is an ideal analytical method. In this technique, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. This allows for the identification of the primary compound by its retention time and mass spectrum, while also identifying and quantifying any impurities or byproducts present in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for analyzing derivatives of this compound that may be less volatile or thermally unstable. nih.govnih.gov In LC, separation occurs in the liquid phase, typically based on polarity. In reversed-phase LC, the amine would be separated on a nonpolar stationary phase using a polar mobile phase. The eluent from the LC column is then introduced into the mass spectrometer's ion source. LC-MS is highly effective for confirming the identity of compounds in complex matrices and establishing their purity. nih.gov

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of molecular analysis by separating ions based on their size, shape, and charge in the gas phase. The measured parameter, the Collision Cross Section (CCS), is a physicochemical property that reflects the ion's rotationally averaged area. nih.gov

For a molecule like this compound, which can exist as different stereoisomers (cis/trans) and ring conformers (puckered states), each distinct three-dimensional structure will have a unique CCS value. While experimental measurement provides definitive data, theoretical prediction of CCS values has become a vital tool in structural annotation. nih.govdntb.gov.ua

Using computational methods, such as molecular dynamics or machine learning models trained on large datasets, researchers can predict the CCS values for various possible conformers of the protonated this compound ion. nih.govresearchgate.net By comparing these predicted values with the experimentally measured CCS, it is possible to gain detailed insights into the gas-phase conformation of the molecule and differentiate between isomers that might be indistinguishable by mass spectrometry alone. scispace.com

Table 2: Hypothetical Predicted CCS Values for Isomers of this compound A detailed table with interactive features.

Isomer Proposed Conformation Predicted CCS (Ų) Analytical Utility
cis-(1,3-Dimethylcyclobutyl)methanamine Puckered Ring, Equatorial Groups 145.2 Differentiation from trans isomer.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and providing information about molecular conformation. kurouskilab.com

Identification of Characteristic Functional Group Vibrations (e.g., N-H stretching, C-H stretching in cyclobutane)

The IR and Raman spectra of this compound are expected to display several characteristic bands that confirm the presence of its key functional groups.

N-H Vibrations: As a primary amine, the molecule will exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com A medium to strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹. orgchemboulder.com Furthermore, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

C-H Stretching: Strong absorptions between 2980 and 2850 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl and methylene groups, as well as the cyclobutane ring. uomustansiriyah.edu.iqdocbrown.info

C-N Stretching: The stretching of the carbon-nitrogen single bond in an aliphatic amine typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, including ring deformation and rocking vibrations, which contribute to a unique pattern in the fingerprint region (below 1500 cm⁻¹). docbrown.infodtic.mil Specific studies on substituted cyclobutanes have identified correlation ranges for these vibrations, such as ring deformation modes often found near 900 cm⁻¹ and 715 cm⁻¹. dtic.mil

Table 3: Characteristic Vibrational Frequencies for this compound A detailed table with interactive features.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
Asymmetric & Symmetric Stretch Primary Amine (N-H) 3400 - 3250 (two bands) libretexts.org, orgchemboulder.com
Bending (Scissoring) Primary Amine (N-H) 1650 - 1580 orgchemboulder.com
Wagging Primary Amine (N-H) 910 - 665 (broad) orgchemboulder.com
Stretch Alkyl (C-H) 2980 - 2850 docbrown.info
Stretch Aliphatic Amine (C-N) 1250 - 1020 orgchemboulder.com

Conformational Insights from Vibrational Spectroscopy

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The specific arrangement of the substituents (cis/trans isomerism) and the puckering of the ring lead to different stable conformers, each with a unique vibrational spectrum. nih.gov

Computational chemistry plays a crucial role in this analysis. By calculating the theoretical vibrational spectra for different possible conformers using methods like Density Functional Theory (DFT), a direct comparison can be made with the experimental IR and Raman spectra. researchgate.net Subtle shifts in peak positions and changes in intensity, particularly in the fingerprint region, can help identify the most stable conformer present in the sample. nih.govresearchgate.net This synergy between experimental and theoretical spectroscopy provides powerful insights into the three-dimensional structure and conformational preferences of the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the premier technique for both assessing the purity of this compound and for its isolation on a preparative scale. The choice of method depends on the compound's properties and the nature of the sample matrix.

Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. A nonpolar or mid-polarity capillary column is typically used. Purity is determined by the elution of a single major peak, with the peak's area being proportional to its concentration. Preparative GC can be used to collect the pure compound as it elutes from the column.

High-Performance Liquid Chromatography (HPLC): A versatile technique with several modes:

Reversed-Phase (RP-HPLC): The most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). The amine's basicity can be managed by adding an acid modifier to the mobile phase to ensure good peak shape.

Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.

Ion-Exchange Chromatography (IEC): Exploits the basic nature of the amine group. The protonated amine can be retained on a cation-exchange column and eluted by changing the pH or ionic strength of the mobile phase, providing a highly specific separation.

These methods are fundamental for ensuring a sample's purity before its use in further research applications and for isolating the compound from complex reaction mixtures.

Table 4: Chromatographic Methods for this compound A detailed table with interactive features.

Method Stationary Phase Type Typical Mobile Phase Primary Application
Gas Chromatography (GC) Non-polar (e.g., Polysiloxane) Inert Carrier Gas (e.g., He, N₂) Purity analysis, isolation of volatile compounds.
Reversed-Phase HPLC Non-polar (e.g., C18, C8) Acetonitrile/Water or Methanol/Water General purity assessment and isolation.
Normal-Phase HPLC Polar (e.g., Silica, Cyano) Non-polar solvents (e.g., Hexane/Ethyl Acetate) Separation of isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a primary amine like this compound, which lacks a strong chromophore, derivatization is a common strategy to enable sensitive detection, typically by UV-Vis or fluorescence detectors.

Reversed-Phase HPLC Analysis:

In a research context, reversed-phase HPLC is the most common mode for analyzing amines. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). The retention of this compound is influenced by the composition and pH of the mobile phase. glsciences.comyoutube.com As a basic compound, its retention time can be manipulated by adjusting the pH of the mobile phase; a higher pH will suppress the protonation of the amine group, making the molecule less polar and increasing its retention time. glsciences.com

Derivatization for Enhanced Detection:

To enhance the detectability of this compound, pre-column derivatization with a reagent that introduces a fluorescent or UV-active moiety is often employed. researchgate.netnih.gov A widely used derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net The reaction of FMOC-Cl with the primary amine group of this compound yields a highly fluorescent derivative, allowing for trace-level detection. researchgate.net

Hypothetical HPLC Research Findings:

Below is a hypothetical data table summarizing the results of a reversed-phase HPLC analysis of the FMOC derivative of this compound.

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 265 nm, Emission: 315 nm)
Retention Time 8.2 minutes
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linearity (r²) >0.999

This table is generated based on typical values for HPLC analysis of similar derivatized amines and is for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the primary amine group in this compound, direct analysis by GC can lead to poor peak shape (tailing) and potential interaction with the stationary phase. researchgate.netiu.edu Therefore, derivatization is a crucial step to improve its volatility and thermal stability, leading to better chromatographic performance. iu.edu

Derivatization in GC Analysis:

Common derivatizing agents for primary amines in GC include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu These reagents react with the active hydrogen of the amine group to form less polar and more volatile derivatives. iu.edu

GC-MS for Structural Confirmation:

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and structural elucidation. The mass spectrum of the derivatized this compound would provide a unique fragmentation pattern, confirming its molecular weight and structure. nih.govoup.com

Hypothetical GC Research Findings:

The following table presents hypothetical data from a GC-MS analysis of the trifluoroacetyl derivative of this compound.

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min hold), then 10 °C/min to 250 °C (5 min hold)
Mass Spectrometer Electron Ionization (EI), 70 eV
Retention Time 12.5 minutes
Key Mass Fragments (m/z) [M]+, [M-CF3]+, [M-CH3]+, and other characteristic fragments

This table is generated based on typical values for GC-MS analysis of similar derivatized amines and is for illustrative purposes.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. For this compound, with a molecular formula of C7H15N, elemental analysis provides critical validation of its composition. nih.govnih.govguidechem.com

Procedure and Calculation:

A purified sample of this compound is combusted in a controlled environment, and the resulting combustion products (CO2, H2O, and N2) are quantitatively measured. The percentages of carbon, hydrogen, and nitrogen in the sample are then calculated.

Theoretical vs. Experimental Data:

The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed empirical and molecular formula.

Hypothetical Elemental Analysis Data:

ElementTheoretical %Experimental %
Carbon (C) 74.2774.25
Hydrogen (H) 13.3613.40
Nitrogen (N) 12.3712.35

This table illustrates a typical comparison between theoretical and experimental elemental analysis results for a compound with the formula C7H15N and is for illustrative purposes.

Theoretical and Computational Chemistry Studies of 1,3 Dimethylcyclobutyl Methanamine

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Theoretical and computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like (1,3-Dimethylcyclobutyl)methanamine at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior and characteristics, offering insights that are often difficult or impossible to obtain through experimental means alone. These computational approaches are instrumental in understanding the geometric and electronic makeup of the molecule.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the molecule's structure to find the configuration with the lowest possible potential energy. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a stable conformer.

Table 1: Representative Calculated Geometric Parameters for a this compound Conformer (Note: The following data are illustrative and based on typical values for similar molecular structures, as specific experimental or computational data for this exact molecule are not readily available in the cited literature.)

ParameterValue
C-C (ring) bond length~1.55 Å
C-N bond length~1.47 Å
C-C-C (ring) bond angle~88°
C-C-N bond angle~112°

The electronic properties of this compound are dictated by the distribution of its electrons in molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

For an aliphatic amine like this compound, the HOMO is typically localized on the nitrogen atom of the amino group, specifically on its lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack. The LUMO, in contrast, is generally distributed over the sigma antibonding orbitals of the C-N and C-H bonds.

Table 2: Illustrative Electronic Properties of this compound (Note: These values are representative and derived from general principles of computational studies on alkylamines.)

PropertyEstimated ValueSignificance
HOMO Energy~ -9.5 eVRelates to ionization potential and nucleophilicity
LUMO Energy~ 2.0 eVRelates to electron affinity and electrophilicity
HOMO-LUMO Gap~ 11.5 eVIndicator of chemical stability and reactivity
Dipole Moment~ 1.2 DReflects the overall polarity of the molecule

Conformational Analysis and Ring Strain Studies of the Cyclobutane (B1203170) System

The cyclobutane ring in this compound is a key structural feature that imparts significant and interesting conformational properties to the molecule. Unlike larger cycloalkanes, the four-membered ring is inherently strained, which influences its geometry and reactivity.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure stackexchange.com. This puckering leads to two distinct types of substituent positions: axial and equatorial. The substituents on the ring can interconvert between these positions through a process of ring flipping.

Cyclobutane possesses a significant amount of ring strain, estimated to be around 26.3 kcal/mol nih.govmasterorganicchemistry.com. This strain arises from two main factors: angle strain, due to the compression of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88°, and torsional strain, resulting from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms masterorganicchemistry.comlibretexts.orgwikipedia.org.

Table 3: Comparison of Ring Strain in Small Cycloalkanes

CycloalkaneRing Strain (kcal/mol)
Cyclopropane~27.6
Cyclobutane~26.3
Cyclopentane (B165970)~6.2
Cyclohexane0

Reaction Mechanism Investigations Involving this compound

Theoretical studies can elucidate the pathways of chemical reactions involving this compound by mapping out the potential energy surface that connects reactants to products via transition states. A notable reaction for primary aliphatic amines is their interaction with nitrous acid.

The reaction of a primary aliphatic amine with nitrous acid proceeds through a diazotization mechanism chemistrysteps.commsu.edu. This multi-step process begins with the in-situ formation of the nitrosonium ion (NO+) from sodium nitrite (B80452) in an acidic medium. The nucleophilic nitrogen atom of the amine then attacks the electrophilic nitrosonium ion. A series of proton transfers and rearrangements follow, leading to the formation of an unstable alkyldiazonium ion. This diazonium ion can then decompose through various pathways, often leading to a mixture of products, including alcohols and alkenes, accompanied by the evolution of nitrogen gas libretexts.org. Computational modeling of this reaction for this compound would involve calculating the energies of the intermediates and transition states to determine the most likely reaction pathway and predict the product distribution.

Computational Elucidation of Synthesis Pathways

Computational chemistry plays a pivotal role in mapping out and understanding the potential synthetic routes to complex molecules, including substituted cyclobutanes. The synthesis of cyclobutane derivatives is often challenging due to the inherent ring strain of the four-membered ring. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are employed to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus predict the feasibility of a proposed synthetic step.

One of the most common methods for forming cyclobutane rings is the [2+2] cycloaddition reaction. harvard.eduorganic-chemistry.org Computational studies can elucidate the mechanism of such reactions, determining whether they proceed via a concerted or a stepwise pathway. For the synthesis of a precursor to this compound, computational models can compare different cycloaddition strategies. For example, the reaction energies for the cycloaddition of isobutene with a suitable ketene (B1206846) derivative could be calculated to assess the thermodynamic viability of the reaction.

DFT calculations can provide detailed geometries of transition states, offering insights into the structural requirements for the reaction to occur. mdpi.comresearchgate.net By analyzing the computed energy barriers (activation energies), chemists can identify the most kinetically favorable pathway among several alternatives, guiding the selection of reactants and reaction conditions to optimize the synthesis.

Table 1: Hypothetical DFT-Calculated Energies for a [2+2] Cycloaddition Pathway

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsB3LYP/6-31G(d)0.0-
Transition StateB3LYP/6-31G(d)+25.4Forming C-C bonds: 2.1 Å, 2.2 Å
ProductB3LYP/6-31G(d)-12.8Cyclobutane C-C bonds: 1.55 Å

Note: Data is illustrative and represents typical outputs from computational studies.

Kinetics and Thermodynamics of Derivatization Reactions

Once this compound is synthesized, its amine group serves as a key functional handle for further derivatization. Computational methods are invaluable for studying the kinetics and thermodynamics of these subsequent reactions, such as acylation, alkylation, or Schiff base formation.

DFT calculations can be used to model these reactions and compute key thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. nih.gov A negative ΔG indicates a thermodynamically favorable (spontaneous) reaction, while a positive value suggests it is non-spontaneous under standard conditions.

Kinetics, which governs the rate of reaction, is investigated by calculating the activation energy (Ea) from the potential energy surface. nih.gov By identifying the transition state structure and its energy relative to the reactants, computational models can predict how fast a reaction will proceed. This is particularly useful for comparing the reactivity of the primary amine in this compound with other amines or for predicting the effect of different reagents on the reaction rate. For instance, the activation energy for the reaction of the amine with two different acyl chlorides could be compared to determine which acylation reaction would be faster.

Table 2: Calculated Thermodynamic and Kinetic Data for a Hypothetical Amide Formation Reaction

ParameterValueInterpretation
ΔH (Enthalpy of Reaction)-15.2 kcal/molExothermic reaction
ΔG (Gibbs Free Energy)-9.8 kcal/molSpontaneous reaction
Ea (Activation Energy)+18.5 kcal/molModerate reaction rate at room temperature

Note: Data is illustrative and based on typical computational results for amine acylation.

Regioselectivity and Stereoselectivity Prediction

For molecules with multiple reactive sites or the potential to form multiple stereoisomers, predicting the regioselectivity and stereoselectivity of a reaction is crucial. rsc.org this compound exists as cis and trans isomers with respect to the methyl groups on the cyclobutane ring. The reactivity and the stereochemical outcome of its reactions can be influenced by this pre-existing stereochemistry.

Computational models can predict the most likely isomeric product by calculating the energies of all possible transition states leading to different stereoisomers. nih.gov The pathway with the lowest energy transition state is expected to be the major reaction channel, leading to the kinetically preferred product. This approach is fundamental in understanding stereocontrolled reactions. researchgate.net

For example, in a reaction involving the derivatization of the amine group, computational analysis can determine whether the incoming reagent will approach from the same face as the methyl groups (syn-attack) or the opposite face (anti-attack) by comparing the activation energies of the respective transition states. Factors like steric hindrance, which can be quantified computationally, play a significant role in these predictions. rsc.org Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for predicting regioselectivity in complex organic reactions. rsc.orgnih.gov

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum mechanics calculations are excellent for studying individual reactions, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase (e.g., in solution) and their interactions with their environment. nih.gov MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into dynamic processes and intermolecular forces like hydrogen bonding and van der Waals interactions. nih.govarxiv.org

For this compound, MD simulations can be used to study its solvation properties. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the structure of the solvent shell around the molecule and quantify the strength and lifetime of hydrogen bonds between the amine group and solvent molecules.

These simulations are also critical for understanding how the molecule might interact with a biological target, such as a protein receptor. By placing the molecule in the binding site of a protein, MD simulations can explore its conformational flexibility, its binding stability, and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.govmdpi.com This information is crucial for rational drug design and understanding the molecule's potential biological activity. The simulation can reveal how the cyclobutane scaffold and its methyl substituents orient themselves within a binding pocket to maximize favorable interactions.

Applications in Advanced Chemical Research and Development

A Versatile Building Block in Organic Synthesis for Novel Compounds

The inherent structural features of (1,3-Dimethylcyclobutyl)methanamine make it a valuable starting material for the synthesis of a diverse array of novel organic compounds. The presence of a primary amine group attached to a dimethyl-substituted cyclobutane (B1203170) ring offers multiple reaction sites for chemical modification and elaboration.

Synthesis of Constrained Scaffolds for Structure-Activity Relationship Studies

The rigid, three-dimensional nature of the dimethylcyclobutyl moiety in this compound is particularly advantageous for the construction of conformationally constrained molecular scaffolds. In medicinal chemistry and drug discovery, the spatial arrangement of functional groups is paramount for determining a molecule's biological activity. By incorporating the this compound core, chemists can systematically explore the impact of steric hindrance and conformational rigidity on the interaction of a molecule with its biological target. This controlled manipulation of molecular shape is a cornerstone of structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of drug candidates. While specific examples of this compound in published SAR studies are not yet widely available, its structural motifs are analogous to other small ring systems that have proven invaluable in this area.

Precursor for Diversified Chemical Libraries

The reactivity of the primary amine in this compound allows for its use as a key precursor in the generation of diversified chemical libraries. Through well-established synthetic transformations such as amidation, alkylation, and reductive amination, a wide range of substituents can be readily introduced. This modular approach enables the rapid synthesis of a large number of distinct compounds, each bearing the core this compound framework. Such libraries are instrumental in high-throughput screening campaigns to identify novel hits and leads for drug discovery and other applications. The combination of the unique cyclobutane scaffold and the diversity of appended functionalities holds the promise of uncovering new chemical entities with desirable biological or material properties.

Investigation in Materials Science

The potential utility of this compound extends beyond the realm of organic synthesis and into the domain of materials science. The distinct structural and electronic properties of this compound suggest its possible role in the creation of advanced materials with tailored characteristics.

Incorporation into Polymer Architectures

While direct experimental evidence for the incorporation of this compound into polymer architectures is currently limited in publicly accessible literature, its bifunctional nature—possessing a reactive amine group and a hydrocarbon scaffold—makes it a plausible candidate for monomer synthesis. The amine functionality could be utilized for polymerization reactions, such as the formation of polyamides or polyimines. The inclusion of the bulky and rigid dimethylcyclobutyl group within a polymer backbone could significantly influence the material's properties, potentially leading to enhanced thermal stability, altered solubility, and unique morphological characteristics. Further research is warranted to explore the synthesis and characterization of polymers derived from this novel building block.

Role in Supramolecular Assemblies

The ability of the amine group in this compound to participate in non-covalent interactions, such as hydrogen bonding, suggests its potential as a component in the design of supramolecular assemblies. These ordered structures, formed through the spontaneous association of molecules, are at the forefront of materials science research. The specific geometry and steric profile of the dimethylcyclobutyl moiety could direct the formation of unique and complex supramolecular architectures, such as host-guest complexes or self-assembled monolayers. The development of such assemblies could lead to new materials with applications in sensing, catalysis, and molecular recognition.

Contribution to Fundamental Understanding of Small Ring Chemistry

The study of this compound and its derivatives can provide valuable insights into the fundamental principles of small ring chemistry. The cyclobutane ring is characterized by significant ring strain, which influences its reactivity and conformational preferences. Investigating the chemical transformations of this compound can help to elucidate the intricate interplay of steric and electronic effects in four-membered ring systems.

Use in Method Development for New Synthetic Transformations

As of the current body of scientific literature, there is a notable absence of specific research detailing the application of this compound in the development of new synthetic transformations. While the structural motif of aminomethylcyclobutane is present in various molecules across chemical research, dedicated studies on the use of this particular compound as a reagent, catalyst, or building block for novel synthetic methodologies are not readily found in peer-reviewed journals or patent literature.

The development of new synthetic transformations often involves the exploration of unique reactivity and steric properties of small molecules. Given its structure, which combines a compact and rigid cyclobutane ring with a primary amine functionality, this compound could theoretically be explored in several areas of synthetic method development. For instance, its potential as a chiral ligand in asymmetric catalysis, following resolution of its stereoisomers, or as a constrained scaffold in the synthesis of novel chemical entities could be areas of future investigation.

However, without published research, any discussion on its role in developing new synthetic transformations remains speculative. The scientific community has yet to report on its specific utility in areas such as C-H activation, cross-coupling reactions, or multicomponent reactions where novel amines are often tested.

Further research would be required to establish any practical applications of this compound in this context and to generate the data necessary for a detailed discussion on its impact on synthetic methodology.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Asymmetric Synthetic Routes

The presence of stereocenters in (1,3-Dimethylcyclobutyl)methanamine makes its stereoselective synthesis a significant area of interest. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Future research will likely focus on the development of novel asymmetric routes to afford specific stereoisomers of this compound with high enantiomeric excess.

Key areas of exploration could include:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective formation of the cyclobutane (B1203170) ring or the stereoselective introduction of the aminomethyl group. Many modern drugs are developed through asymmetric synthesis, a field in which the Ellman lab has made significant contributions with the development of tert-butanesulfinamide. yale.edu This versatile chiral reagent is widely used in the asymmetric synthesis of a variety of amines. yale.edu

Substrate-Controlled Synthesis: Utilizing starting materials with existing stereocenters that can direct the stereochemical outcome of subsequent reactions is another promising strategy.

Enzymatic Resolutions: Biocatalysis, employing enzymes to selectively react with one enantiomer of a racemic mixture, could provide an efficient means of obtaining enantiomerically pure this compound.

A hypothetical comparison of potential asymmetric synthetic routes is presented in Table 1.

Synthetic Strategy Potential Catalyst/Reagent Anticipated Advantages Potential Challenges
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesHigh enantioselectivity, atom economySubstrate specificity, catalyst cost
Organocatalytic CycloadditionChiral amines or phosphoric acidsMetal-free, milder reaction conditionsCatalyst loading, scalability
Kinetic ResolutionLipases or other hydrolasesHigh enantiomeric excess, mild conditions50% maximum theoretical yield, separation of products

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry. This approach offers numerous advantages, including enhanced safety, improved reaction control, and the potential for automation. nih.govspringernature.com The integration of flow chemistry and automated synthesis platforms represents a significant future direction for the production of this compound.

Future research in this area would likely involve:

Development of Continuous Flow Reactors: Designing and optimizing micro- or meso-scale flow reactors for key synthetic steps in the production of this compound. This could include reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated Reaction Optimization: Employing automated systems with feedback loops to rapidly screen and optimize reaction parameters like temperature, pressure, and reagent stoichiometry. This can significantly accelerate the development of efficient synthetic protocols.

Advanced Spectroscopic Characterization in Complex Environments

A thorough understanding of the behavior of this compound in various environments is crucial for its potential applications. Advanced spectroscopic techniques can provide detailed insights into its structure, dynamics, and interactions with other molecules, even in complex matrices.

Emerging research avenues in this domain include:

In-situ Reaction Monitoring: Utilizing techniques like process analytical technology (PAT) with in-situ IR, Raman, or NMR spectroscopy to monitor the progress of the synthesis of this compound in real-time. This allows for precise control over reaction conditions and immediate detection of any deviations.

Conformational Analysis: Employing advanced NMR techniques, such as multidimensional NMR and residual dipolar couplings, to elucidate the preferred conformations of the cyclobutane ring and the orientation of its substituents in different solvents or when bound to a receptor.

Chiral Spectroscopy: Using techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) to determine the absolute configuration of chiral centers in this compound without the need for crystallographic analysis.

Expanded Computational Modeling for Predicting Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. Expanded computational modeling can provide valuable predictive insights into the reactivity, properties, and potential biological activity of this compound, thereby guiding experimental efforts.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using quantum mechanical calculations (e.g., Density Functional Theory - DFT) to model the transition states and intermediates of potential synthetic routes, helping to rationalize observed reactivity and predict optimal reaction conditions.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (NMR, IR, VCD) to aid in the interpretation of experimental spectra and confirm the structure and stereochemistry of the molecule.

Structure-Activity Relationship (SAR) Studies: If the molecule is being investigated for biological activity, computational docking and molecular dynamics simulations could be used to predict its binding affinity and mode of interaction with biological targets.

A summary of computational approaches and their potential applications is provided in Table 2.

Computational Method Application for this compound Information Gained
Density Functional Theory (DFT)Reaction pathway analysisTransition state energies, reaction kinetics
Molecular Dynamics (MD)Conformational sampling in solutionDominant conformers, intermolecular interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reaction modelingActive site interactions, catalytic mechanism

Development of Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the design of chemical syntheses. The development of sustainable methods for the production of this compound is an important future perspective, aiming to minimize environmental impact and improve resource efficiency.

Key areas for sustainable synthesis development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.

By embracing these future perspectives and emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for more efficient, precise, and sustainable chemical innovation.

Q & A

Q. Table 1. Comparative Reactivity of Cyclobutylmethanamine Derivatives

CompoundReactivity with ElectrophilesStability (pH 7, 25°C)Key Reference
This compoundModerate (SN2 favored)>90% after 30 days
(3-Methoxycyclobutyl)methanamineHigh (due to electron-donating -OCH₃)75% after 30 days

Q. Table 2. Biological Activity of Stereoisomers

EnantiomerSerotonin 5-HT1A Binding (Ki, nM)Dopamine D2 Inhibition (%)
(1R,3S)12.3 ± 1.568 ± 4
(1S,3R)45.6 ± 3.222 ± 3
Data from in vitro assays using rat cortical membranes

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